-Bromo-4'-methylbiphenyl is an organic molecule with the chemical formula C₁₃H₁₁Br. While not extensively studied itself, it serves as a valuable intermediate in the synthesis of more complex molecules. Scientific research has explored various methods for synthesizing 4-Bromo-4'-methylbiphenyl, including Suzuki-Miyaura coupling reactions. These reactions involve the palladium-catalyzed coupling of aryl or vinyl halides with boronic acids or esters [1].
Due to its ability to participate in coupling reactions, 4-Bromo-4'-methylbiphenyl holds potential for various research applications. It could be a building block for the synthesis of:
4-Bromo-4'-methylbiphenyl, also known as 1,1'-biphenyl, 4-bromo-4'-methyl-, is an organic compound with the molecular formula C₁₃H₁₁Br and a molecular weight of approximately 247.130 g/mol. It features a biphenyl structure with a bromine atom and a methyl group attached to the para positions of one of the phenyl rings. This compound appears as a white to yellow or orange powder and has a melting point ranging from 131 °C to 135 °C .
Several methods exist for synthesizing 4-Bromo-4'-methylbiphenyl:
4-Bromo-4'-methylbiphenyl finds applications in various fields:
Studies on interaction mechanisms involving 4-Bromo-4'-methylbiphenyl have highlighted its potential as a ligand in coordination chemistry. Research indicates that its bromine atom can facilitate halogen bonding interactions with various substrates, enhancing reactivity and selectivity in chemical processes. Additionally, its interactions with biological macromolecules are being explored for potential therapeutic applications .
Several compounds share structural similarities with 4-Bromo-4'-methylbiphenyl. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloro-4'-methylbiphenyl | C₁₃H₁₁Cl | Contains chlorine instead of bromine |
4-Iodo-4'-methylbiphenyl | C₁₃H₁₁I | Contains iodine; generally more reactive than bromine |
4-Fluoro-4'-methylbiphenyl | C₁₃H₁₁F | Contains fluorine; often exhibits different reactivity patterns |
4-Methylbiphenyl | C₁₃H₁₂ | Lacks halogen; serves as a baseline for comparison |
The uniqueness of 4-Bromo-4'-methylbiphenyl lies in its specific combination of properties imparted by the bromine atom, which can enhance its reactivity compared to other halogenated biphenyl derivatives. This makes it particularly valuable in synthetic organic chemistry and material science applications .
Irritant